molecular formula C3H12Cl2N2O B057416 2,3-Diaminopropan-1-ol dihydrochloride CAS No. 52393-59-6

2,3-Diaminopropan-1-ol dihydrochloride

Cat. No.: B057416
CAS No.: 52393-59-6
M. Wt: 163.04 g/mol
InChI Key: IKBUWJHUBADHSZ-UHFFFAOYSA-N
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Description

2,3-Diaminopropan-1-ol dihydrochloride is a chemical compound with the molecular formula C3H12Cl2N2O and a molecular weight of 163.05 g/mol.

Scientific Research Applications

2,3-Diaminopropan-1-ol dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its potential as an antifertility agent.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Safety and Hazards

The safety information for 2,3-Diaminopropan-1-ol dihydrochloride indicates that it may be harmful if swallowed, fatal in contact with skin, and may cause severe skin burns and eye damage . It may also cause an allergic skin reaction and breathing difficulties if inhaled . It is harmful to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diaminopropan-1-ol dihydrochloride typically involves the reaction of 2,3-diaminopropan-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt . The compound is usually obtained as a beige solid that is soluble in water and DMSO.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

2,3-Diaminopropan-1-ol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a wide range of substituted aminochloropropanes .

Mechanism of Action

The mechanism of action of 2,3-Diaminopropan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological processes, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diamino-2-propanol: Another compound with similar structure and properties.

    2,3-Diaminopropan-1-ol: The base compound without the dihydrochloride salt.

Uniqueness

2,3-Diaminopropan-1-ol dihydrochloride is unique due to its specific dihydrochloride form, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in synthetic applications where these properties are advantageous.

Properties

IUPAC Name

2,3-diaminopropan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O.2ClH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBUWJHUBADHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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